molecular formula C8H8N2O5 B112209 2-Amino-4-nitro-5-methoxybenzoic Acid CAS No. 196194-99-7

2-Amino-4-nitro-5-methoxybenzoic Acid

Cat. No.: B112209
CAS No.: 196194-99-7
M. Wt: 212.16 g/mol
InChI Key: SDGOTDAQMBDEOT-UHFFFAOYSA-N
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Description

2-Amino-4-nitro-5-methoxybenzoic acid is an aromatic organic compound with the chemical formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol This compound is known for its unique structural features, which include an amino group, a nitro group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-nitro-5-methoxybenzoic acid typically involves the amination of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitro-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 2,4-Diamino-5-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 2-Nitro-4-nitroso-5-methoxybenzoic acid.

Scientific Research Applications

2-Amino-4-nitro-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-nitro-5-methoxybenzoic acid is primarily determined by its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-nitro-5-methoxybenzoic acid’s combination of amino, nitro, and methoxy groups makes it uniquely versatile for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-amino-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGOTDAQMBDEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611724
Record name 2-Amino-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196194-99-7
Record name 2-Amino-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-acetamido-5-methoxy-4-nitrobenzoic acid (21.6 g, 85 mmol) in water (76 ml) and concentrated hydrochloric acid (30.5 ml) was heated at reflux for 3 hours. The reaction mixture was cooled to 0° C., the resulting solid was collected by filtration, washed with water and dried under vacuum to give 2-amino-5-methoxy-4-nitrobenzoic acid (I 6.6 g, 92%).
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7.5 g of 2-acetylamino-5-methoxy-4-nitrobenzoic acid (crude mixture from stage c) were heated to reflux in 50 ml of water and 20 ml of concentrated hydrochloric acid for 3 hours. The reaction mixture was concentrated in vacuo and purified by column chromatography (silica gel, dichloromethane/isopropanol =9/1). 3.1 g (50%) of the desired product were obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

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